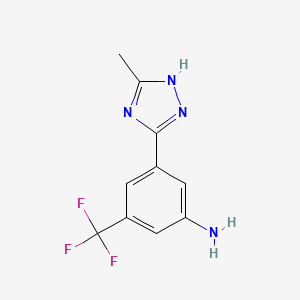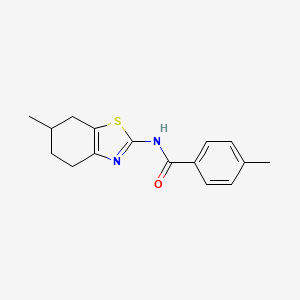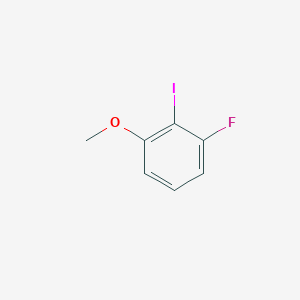
4-methyl-N-(2-(pyridin-2-ylthio)-1,2-dihydroacenaphthylen-1-yl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-methyl-N-(2-(pyridin-2-ylthio)-1,2-dihydroacenaphthylen-1-yl)benzenesulfonamide is a complex organic compound that features a combination of aromatic rings and heterocyclic structures
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-N-(2-(pyridin-2-ylthio)-1,2-dihydroacenaphthylen-1-yl)benzenesulfonamide typically involves multi-step organic reactions. One common approach is to start with the acenaphthylene core, which is then functionalized through a series of reactions to introduce the pyridin-2-ylthio group and the benzenesulfonamide moiety. Key steps may include:
Nucleophilic substitution: to introduce the pyridin-2-ylthio group.
Sulfonation: to attach the benzenesulfonamide group.
Methylation: to add the methyl group at the desired position.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, advanced purification techniques such as chromatography, and the employment of catalysts to enhance reaction rates.
Analyse Des Réactions Chimiques
Types of Reactions
4-methyl-N-(2-(pyridin-2-ylthio)-1,2-dihydroacenaphthylen-1-yl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: This reaction can be used to modify the functional groups on the compound, potentially altering its biological activity.
Reduction: This can be employed to reduce any oxidized forms of the compound back to their original state.
Substitution: Both nucleophilic and electrophilic substitution reactions can be used to introduce new functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups, enhancing the compound’s reactivity or biological activity.
Applications De Recherche Scientifique
4-methyl-N-(2-(pyridin-2-ylthio)-1,2-dihydroacenaphthylen-1-yl)benzenesulfonamide has several applications in scientific research:
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Biology: The compound’s structure allows it to interact with biological molecules, making it a candidate for drug development.
Industry: It may be used in the development of new materials with specific properties, such as enhanced conductivity or stability.
Mécanisme D'action
The mechanism by which 4-methyl-N-(2-(pyridin-2-ylthio)-1,2-dihydroacenaphthylen-1-yl)benzenesulfonamide exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. This interaction can disrupt cellular processes, leading to the compound’s observed biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(thiazol-2-yl)benzenesulfonamides: These compounds share the benzenesulfonamide group and have demonstrated antibacterial activity.
Thiazole derivatives: Known for their diverse biological activities, including antimicrobial and anticancer properties.
Uniqueness
4-methyl-N-(2-(pyridin-2-ylthio)-1,2-dihydroacenaphthylen-1-yl)benzenesulfonamide is unique due to its specific combination of functional groups and aromatic structures, which confer distinct chemical and biological properties
Propriétés
IUPAC Name |
4-methyl-N-(2-pyridin-2-ylsulfanyl-1,2-dihydroacenaphthylen-1-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N2O2S2/c1-16-11-13-18(14-12-16)30(27,28)26-23-19-8-4-6-17-7-5-9-20(22(17)19)24(23)29-21-10-2-3-15-25-21/h2-15,23-24,26H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUFOBPILAZTOQT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2C(C3=CC=CC4=C3C2=CC=C4)SC5=CC=CC=N5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(3-Fluorophenyl)-3-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea](/img/structure/B2814947.png)




![1-(3-chloro-4-methoxyphenyl)-4-[(2,5-dimethylphenyl)methyl]-1,2,3,4-tetrahydropyrazine-2,3-dione](/img/structure/B2814957.png)







